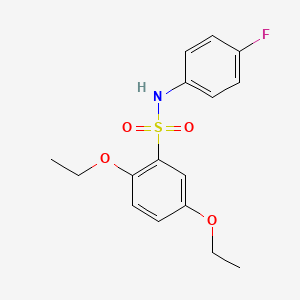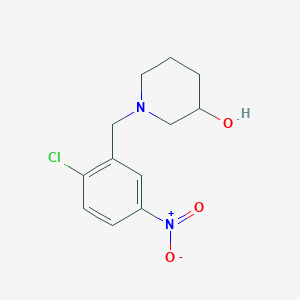![molecular formula C14H23Cl2NO2 B5085180 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication that is used to treat heart failure and high blood pressure. This compound was first synthesized in 1987, and since then, it has become an important drug in the treatment of cardiovascular diseases. Carvedilol is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. In
作用机制
Carvedilol works by blocking the beta-1 and beta-2 receptors in the body. Beta-1 receptors are found mainly in the heart, and their activation increases heart rate and contractility. Beta-2 receptors are found mainly in the lungs, and their activation causes bronchodilation. By blocking these receptors, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
实验室实验的优点和局限性
Carvedilol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying cardiovascular diseases. Carvedilol is also relatively easy to synthesize, which makes it accessible for researchers. However, there are some limitations to the use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments. It is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. This can make it difficult to study the specific effects of beta-1 or beta-2 blockade. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has some off-target effects, such as alpha-1 blockade, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride. One area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress. Another area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of cancer. Carvedilol has been shown to have anti-tumor properties in some studies, and further research is needed to explore this potential use. Finally, there is a need for more research on the specific effects of beta-1 and beta-2 blockade, and the potential use of selective beta-blockers in the treatment of cardiovascular diseases.
合成方法
The synthesis of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves several steps. The starting material is 4-chlorobenzyl cyanide, which is reacted with tert-butylamine to form 1-(tert-butylamino)-4-chlorobenzene. This compound is then reacted with epichlorohydrin to form 1-(tert-butylamino)-3-(4-chlorobenzyl)oxy-2-propanol. Finally, this compound is reacted with hydrochloric acid to form 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, which is the active ingredient in 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride.
科学研究应用
Carvedilol has been extensively studied in scientific research for its use in the treatment of heart failure and high blood pressure. It has been shown to be effective in improving left ventricular function, reducing mortality rates, and improving quality of life in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
1-(tert-butylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-14(2,3)16-8-13(17)10-18-9-11-4-6-12(15)7-5-11;/h4-7,13,16-17H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHPJIUDCOFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
